Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Overview
Description
Benzyl 3-aminobicyclo[221]heptane-2-carboxylate hydrochloride is a synthetic organic compound known for its unique bicyclic structure
Scientific Research Applications
Cyclizations and Synthesis of Novel Compounds
- Reactions with levulinic acid and norbornane/ene amino acids produce methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridine derivatives. These reactions showcase the compound's potential in creating complex chemical structures (Stájer, Szabó, Csámpai & Sohár, 2004).
- It is used in the synthesis and stereostructural analysis of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers. This highlights its role in producing stereochemically complex molecules (Palkó, Sándor, Sohár & Fülöp, 2005).
Pharmaceutical and Medicinal Applications
- The synthesis of conformationally locked carbocyclic nucleosides derived from this compound demonstrates its utility in developing novel nucleoside analogues, potentially relevant in medicinal chemistry (Hřebabecký, Masojídková, Dračínský & Holý, 2006).
- Research on its derivatives shows its application in creating transport-specific bicyclic amino acids, which have implications in understanding and manipulating biological transport systems (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo & Avendaño, 1983).
Chemical Synthesis Techniques
- Its role in the facile synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids underscores its importance in stereoselective synthesis techniques (Kim, Seo & Shin, 2015).
- Utilization in the synthesis of novel carbocyclic nucleoside analogues, particularly in the formation of complex bicyclic structures, highlights its versatility in organic synthesis (Hřebabecký, Dračínský & Holý, 2008).
Biochemical Applications
- Investigations into its behavior in rats, specifically focusing on a transport-specific bicyclic amino acid, provide insights into biochemical processes and potential therapeutic uses (Christensen & Cullen, 1969).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclo[2.2.1]heptane structure.
Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Esterification: The carboxylate group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for purification and crystallization to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), sodium azide (NaN₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a potential therapeutic agent.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: Explored for its potential use in the synthesis of novel agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The benzyl ester group enhances its binding affinity and specificity.
Comparison with Similar Compounds
- Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
- 3-Aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate methyl ester
Comparison:
- Structural Uniqueness: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to the presence of both the benzyl ester and the hydrochloride salt, which can influence its solubility and reactivity.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns due to the electronic effects of the benzyl group and the presence of the hydrochloride salt.
- Applications: While similar compounds may be used in similar applications, the specific properties of this compound can make it more suitable for certain uses, such as in medicinal chemistry for drug development.
Properties
IUPAC Name |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPRJVBEUWLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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